

Nystatin A1: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: Nystatin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin A1 is a polyene macrolide antibiotic produced by the bacterium *Streptomyces noursei*. [1] It stands as a crucial agent in the treatment of fungal infections, primarily those caused by *Candida* species. [2][3] This technical guide provides an in-depth exploration of the chemical properties and structural features of **Nystatin A1**, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Nystatin A1 is a complex molecule with a range of physicochemical properties that dictate its biological activity and formulation characteristics. A summary of its key quantitative data is presented in the table below.

Property	Value	Source
Molecular Formula	C47H75NO17	[3]
Molecular Weight	926.1 g/mol	[3]
Melting Point	160 °C (decomposes)	[3]
Solubility	- Water: 360 mg/L (at 24 °C)- Methanol: Slightly soluble- Ethanol: Slightly soluble- DMSO: Soluble- DMF: Soluble	[3][4]
pKa (Strongest Acidic)	3.61	[5]
pKa (Strongest Basic)	9.11	[5]

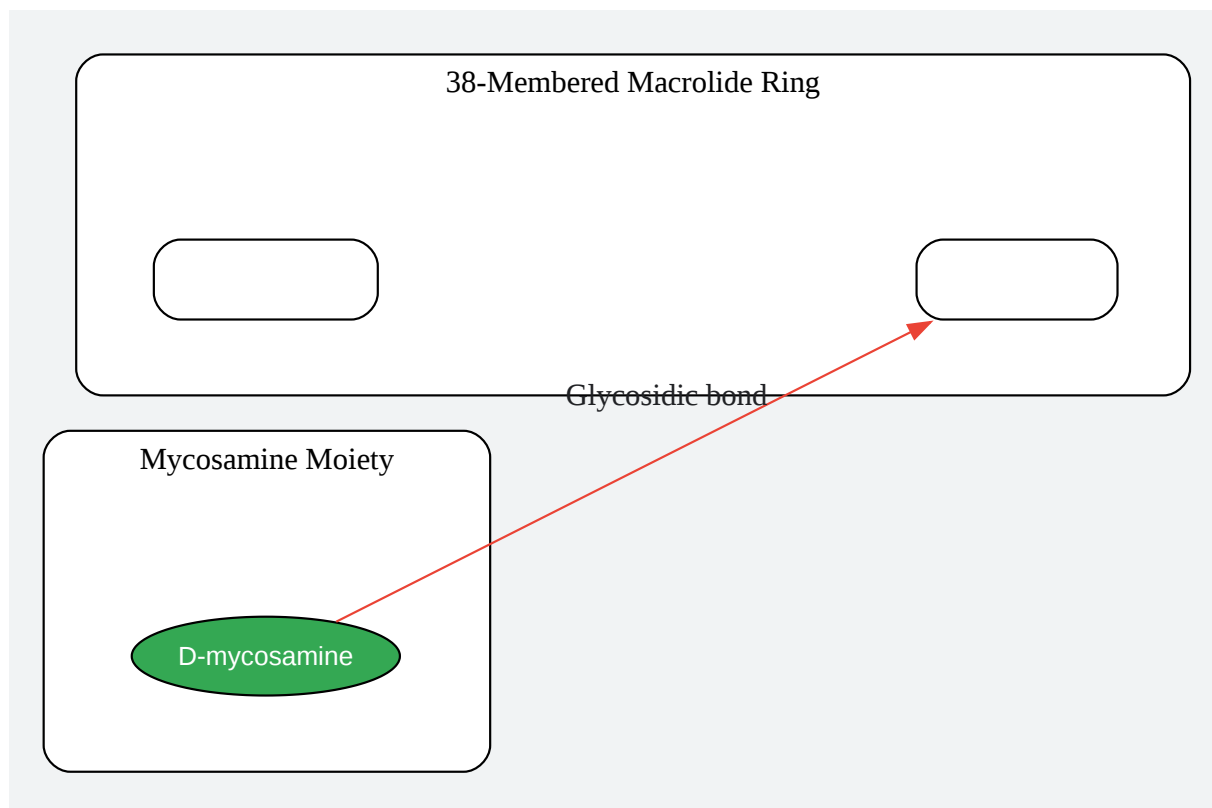
Nystatin A1 is a light yellow, hygroscopic powder with an odor suggestive of cereals.[3] It is sensitive to heat, light, moisture, and air, and its stability is pH-dependent, with optimal stability observed around pH 5.7.[3]

Chemical Structure

The intricate structure of **Nystatin A1** is central to its antifungal activity. It is characterized as a polyene macrolide, featuring a large 38-membered macrolide ring. This ring consists of a hydrophobic polyene region with conjugated double bonds and a hydrophilic polyol region with multiple hydroxyl groups. Attached to the macrolide ring is the deoxysugar D-mycosamine, an aminoglycoside that plays a role in its interaction with fungal cell membranes.[1][4]

The IUPAC name for **Nystatin A1** is

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.[3]



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Caption: Chemical Structure of **Nystatin A1**.

Experimental Protocols for Structural Elucidation

The complex structure of **Nystatin A1** has been elucidated through a combination of sophisticated analytical techniques. While specific, detailed protocols from the original research are not readily available, the general methodologies are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1D (^1H and ^{13}C) and 2D NMR spectroscopy are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.^[6] Samples of purified **Nystatin A1** are dissolved in a suitable deuterated solvent, such as DMSO- d_6 or methanol- d_4 . For ^1H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the protons and their neighboring atoms. ^{13}C NMR provides information about the carbon

skeleton. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in piecing together the molecular structure.

Key Findings: NMR studies have been instrumental in confirming the presence of the mycosamine sugar and the polyol and polyene regions of the macrolide ring.[6] Furthermore, ^{13}C NMR has conclusively shown that **Nystatin A1** exists in a hemiketal form in solution.

Mass Spectrometry (MS)

Methodology: Mass spectrometry, particularly tandem mass spectrometry (MS/MS) combined with techniques like electrospray ionization (ESI), is used to determine the molecular weight and fragmentation pattern of **Nystatin A1**. [7] A solution of the sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio of the molecular ion is measured, providing the molecular weight. In MS/MS, the molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides valuable information about the different structural components of the molecule.

Key Findings: High-resolution mass spectrometry has confirmed the elemental composition of **Nystatin A1**. [7] Tandem MS has been used to characterize the macrolide core and the mycosamine sugar, aiding in the structural confirmation and the identification of related analogues in mixtures. [7]

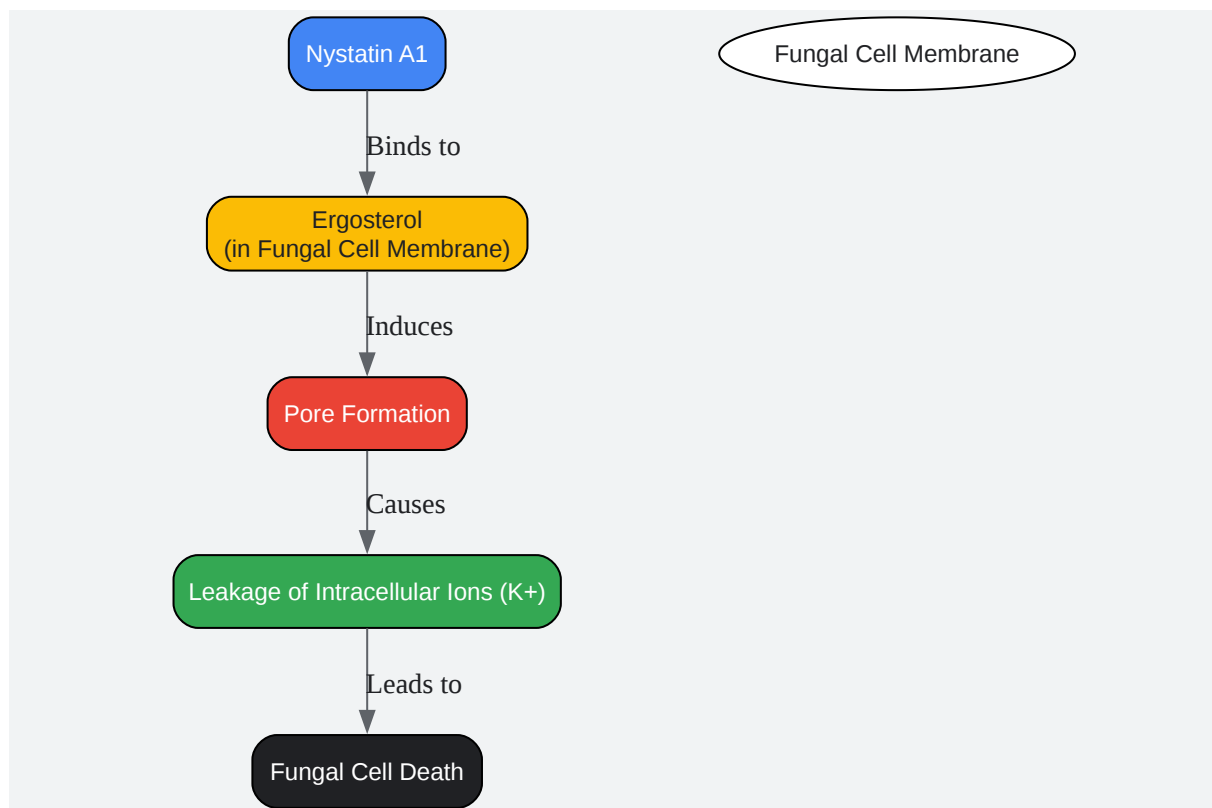
X-ray Crystallography

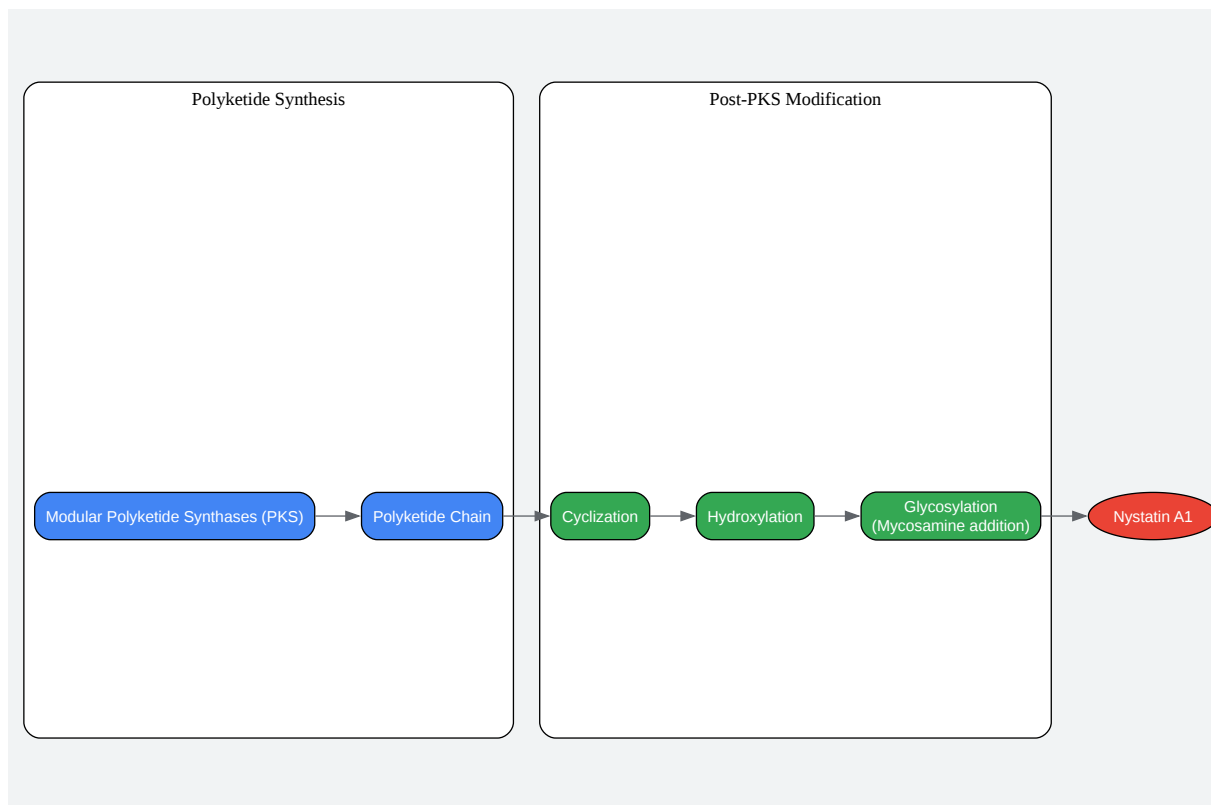
Methodology: X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule in its crystalline state. This method involves growing a high-quality single crystal of the compound. The crystal is then exposed to a beam of X-rays, and the diffraction pattern is recorded. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Key Findings: While obtaining a single crystal of **Nystatin A1** suitable for X-ray diffraction has proven challenging, powder X-ray diffraction (PXRD) has been used to confirm its crystalline nature. [8] The complete three-dimensional structure of **Nystatin A1** in the solid state remains an area of active research.

Mechanism of Action

The antifungal activity of **Nystatin** A1 is primarily due to its interaction with ergosterol, a major sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane.^{[4][9]}





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